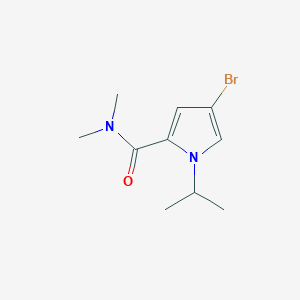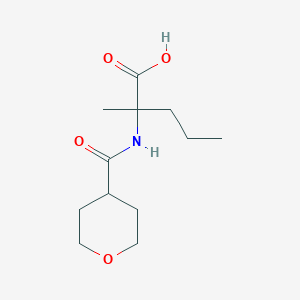![molecular formula C14H16ClNO3 B7557019 2-[[2-(4-Chlorophenyl)acetyl]-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7557019.png)
2-[[2-(4-Chlorophenyl)acetyl]-(cyclopropylmethyl)amino]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[2-(4-Chlorophenyl)acetyl]-(cyclopropylmethyl)amino]acetic acid, also known as CCPMAA, is a chemical compound that has been studied for its potential therapeutic effects. CCPMAA belongs to the class of acetic acid derivatives, which are known for their anti-inflammatory and analgesic properties.
Wirkmechanismus
The exact mechanism of action of 2-[[2-(4-Chlorophenyl)acetyl]-(cyclopropylmethyl)amino]acetic acid is not fully understood, but it is believed to work by inhibiting the activity of cyclooxygenase (COX), an enzyme that plays a key role in the inflammatory response. By inhibiting COX activity, 2-[[2-(4-Chlorophenyl)acetyl]-(cyclopropylmethyl)amino]acetic acid reduces the production of prostaglandins, which are responsible for inflammation and pain.
Biochemical and Physiological Effects:
2-[[2-(4-Chlorophenyl)acetyl]-(cyclopropylmethyl)amino]acetic acid has been shown to have anti-inflammatory and analgesic effects in various animal models of inflammation and pain. It has also been shown to inhibit the growth of cancer cells in vitro. 2-[[2-(4-Chlorophenyl)acetyl]-(cyclopropylmethyl)amino]acetic acid has been found to be well-tolerated in animal studies, with no significant adverse effects reported.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-[[2-(4-Chlorophenyl)acetyl]-(cyclopropylmethyl)amino]acetic acid is its potential as a therapeutic agent for the treatment of inflammatory conditions and cancer. However, there are several limitations to its use in lab experiments. 2-[[2-(4-Chlorophenyl)acetyl]-(cyclopropylmethyl)amino]acetic acid is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential therapeutic applications. Additionally, the synthesis of 2-[[2-(4-Chlorophenyl)acetyl]-(cyclopropylmethyl)amino]acetic acid is complex and time-consuming, which may limit its use in large-scale studies.
Zukünftige Richtungen
There are several future directions for research on 2-[[2-(4-Chlorophenyl)acetyl]-(cyclopropylmethyl)amino]acetic acid. One area of interest is the development of new synthetic methods for 2-[[2-(4-Chlorophenyl)acetyl]-(cyclopropylmethyl)amino]acetic acid that are more efficient and cost-effective. Another area of interest is the investigation of the potential therapeutic applications of 2-[[2-(4-Chlorophenyl)acetyl]-(cyclopropylmethyl)amino]acetic acid in various diseases, including inflammation, pain, and cancer. Additionally, more research is needed to fully understand the mechanism of action of 2-[[2-(4-Chlorophenyl)acetyl]-(cyclopropylmethyl)amino]acetic acid and its potential interactions with other drugs.
Synthesemethoden
2-[[2-(4-Chlorophenyl)acetyl]-(cyclopropylmethyl)amino]acetic acid can be synthesized using a multistep process that involves the reaction of 4-chlorobenzoyl chloride with cyclopropylmethylamine, followed by the reaction of the resulting intermediate with glycine. The final product is obtained after purification by recrystallization.
Wissenschaftliche Forschungsanwendungen
2-[[2-(4-Chlorophenyl)acetyl]-(cyclopropylmethyl)amino]acetic acid has been studied for its potential therapeutic effects in various diseases such as inflammation, pain, and cancer. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory conditions such as arthritis. 2-[[2-(4-Chlorophenyl)acetyl]-(cyclopropylmethyl)amino]acetic acid has also been studied for its potential anticancer effects, as it has been shown to inhibit the growth of cancer cells in vitro.
Eigenschaften
IUPAC Name |
2-[[2-(4-chlorophenyl)acetyl]-(cyclopropylmethyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO3/c15-12-5-3-10(4-6-12)7-13(17)16(9-14(18)19)8-11-1-2-11/h3-6,11H,1-2,7-9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMYKNELRLHCUMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN(CC(=O)O)C(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[2-(4-Chlorophenyl)acetyl]-(cyclopropylmethyl)amino]acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(3-chlorophenyl)methyl]-N-methylprop-2-enamide](/img/structure/B7556946.png)

![N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]prop-2-enamide](/img/structure/B7556951.png)
![2-[(3-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7556955.png)
![2-[Cyclopropylmethyl-(3-fluoro-4-methylphenyl)sulfonylamino]acetic acid](/img/structure/B7556977.png)
![2-[Cyclopropylmethyl-(2-pyridin-4-ylacetyl)amino]acetic acid](/img/structure/B7556984.png)
![2-[cyclopropylmethyl(1H-indazole-3-carbonyl)amino]acetic acid](/img/structure/B7556988.png)

![2-[Cyclopropylmethyl-(4-ethylbenzoyl)amino]acetic acid](/img/structure/B7556999.png)
![2-[(4-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7557006.png)
![2-[Cyclopropylmethyl-(1-methylpyrazol-4-yl)sulfonylamino]acetic acid](/img/structure/B7557016.png)
